Acetic acid, (2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester
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Overview
Description
Acetic acid, (2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester is a complex organic compound with a unique structure that includes a chloro-substituted phenoxy group, an ethyl ester, and a thioxomethylamino group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester typically involves multiple steps, starting with the preparation of the chloro-substituted phenoxy group. This is followed by the introduction of the thioxomethylamino group and the formation of the ethyl ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as chlorination, esterification, and amination, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Acetic acid, (2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to active drug molecules.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of acetic acid, (2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester involves its interaction with specific molecular targets. The chloro and thioxomethylamino groups may play a role in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chloro-substituted phenoxy esters and thioxomethylamino derivatives. These compounds may share some structural features but differ in their specific functional groups and properties.
Uniqueness
What sets acetic acid, (2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
165549-83-7 |
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Molecular Formula |
C14H18ClNO4S |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
ethyl 2-[2-chloro-5-(propan-2-yloxycarbothioylamino)phenoxy]acetate |
InChI |
InChI=1S/C14H18ClNO4S/c1-4-18-13(17)8-19-12-7-10(5-6-11(12)15)16-14(21)20-9(2)3/h5-7,9H,4,8H2,1-3H3,(H,16,21) |
InChI Key |
NRMKTMCUJPYGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)NC(=S)OC(C)C)Cl |
Origin of Product |
United States |
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